8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-[(2-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
The compound 8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-[(2-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a heterocyclic molecule featuring a triazolopyridine core fused with a 1,2,4-oxadiazole ring. The oxadiazole moiety is substituted with a 3-fluorophenyl group, while the triazolopyridine nitrogen is benzylated with a 2-fluorophenylmethyl group. The dual fluorination likely optimizes electronic effects and lipophilicity, balancing solubility and membrane permeability.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F2N5O2/c22-15-7-3-6-13(11-15)18-24-20(30-26-18)16-8-4-10-27-19(16)25-28(21(27)29)12-14-5-1-2-9-17(14)23/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLIGJANZZITMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC(=CC=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,2,4-triazolo[4,3-a]pyridine with appropriate fluorinated benzyl and phenyl precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as palladium-catalyzed coupling reactions and microwave-assisted synthesis can be employed to optimize the reaction conditions and reduce production time .
Chemical Reactions Analysis
Hydrolysis of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole moiety undergoes hydrolysis under acidic or basic conditions, forming intermediate amides or carboxylic acids. This reaction is critical for modifying the compound’s electronic profile or generating bioactive metabolites.
The hydrolysis rate depends on substituent electronic effects: electron-withdrawing fluorophenyl groups stabilize the transition state, accelerating degradation .
Nucleophilic Substitution at Fluorophenyl Groups
Fluorine substituents on aromatic rings enable regioselective substitution reactions, though activation often requires catalytic systems.
The 3-fluorophenyl group on the oxadiazole ring shows higher reactivity than the 2-fluorobenzyl group due to reduced steric hindrance .
Functionalization of the Triazolopyridinone Core
The triazolopyridinone system participates in oxidation and alkylation reactions, enabling structural diversification.
| Reaction Type | Reagents | Site of Modification | Outcome | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 60°C | Pyridinone ring | N-Oxide formation | |
| N-Alkylation | CH₃I, NaH, DMF, RT | Triazole nitrogen | Methylated derivative |
Oxidation of the pyridinone ring enhances hydrogen-bonding capacity, potentially improving target binding .
Metal-Catalyzed Cross-Coupling Reactions
Palladium and copper catalysts facilitate coupling at halogenated positions (if present) or via directed C–H activation.
*Hypothetical pathway based on analog reactivity in p38 MAP kinase inhibitor synthesis .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with oxadiazole and triazole rings exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that modifications on the oxadiazole ring enhanced cytotoxicity against breast cancer cells by disrupting cell cycle progression .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro tests revealed that it possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of fluorine atoms in its structure has been linked to increased lipophilicity and improved membrane penetration, enhancing its antimicrobial efficacy .
Anti-inflammatory Effects
Recent studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation. For example, it has been shown to reduce the production of pro-inflammatory cytokines in macrophage models, indicating potential use in treating inflammatory diseases .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films allows for potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating this compound into device structures can enhance charge transport and overall device efficiency .
Sensor Development
Due to its sensitivity to environmental changes, this compound is being explored as a sensing material for detecting various analytes. Its fluorescent properties can be leveraged to develop sensors capable of detecting metal ions or organic pollutants in environmental samples .
Case Study 1: Anticancer Research
In a comparative study involving various derivatives of triazole compounds, the specific derivative containing the oxadiazole moiety showed superior anticancer activity against lung cancer cells compared to standard treatments. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway .
Case Study 2: Antimicrobial Testing
A systematic evaluation of the antimicrobial properties revealed that the compound exhibited minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics against resistant bacterial strains. This highlights its potential as a lead compound for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-[(2-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms can enhance its binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Variations and Core Modifications
Compound 1 : 8-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Key Differences :
- The oxadiazole substituent is 3-chlorophenyl instead of 3-fluorophenyl.
- Lacks the 2-fluorophenylmethyl group on the triazolopyridine nitrogen.
- Higher molecular weight (313.70 vs. ~392.34) and logP (predicted ~3.8 vs. ~3.5) could enhance lipophilicity but reduce aqueous solubility.
Compound 2 : 2-[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Triazolopyridine nitrogen bears a 2-(dihydroindol-1-yl)-2-oxoethyl group.
- Lower logP (predicted ~2.9) due to polar dihydroindole and carbonyl groups may improve solubility but limit membrane penetration.
Compound 3 : 3-Acetyl-7-ethyl-1-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one
- Key Differences :
- Core structure is triazolopyrimidine instead of triazolopyridine.
- Retains a 3-fluorophenyl group but includes acetyl and ethyl substituents.
- Implications :
- Pyrimidine’s additional nitrogen may alter hydrogen-bonding patterns.
- Ethyl and acetyl groups could modulate pharmacokinetic properties, such as metabolic stability.
Physicochemical and Pharmacokinetic Properties
- Trends :
- Fluorine substitution correlates with lower logP compared to chlorine, favoring solubility.
- Bulky groups (e.g., dihydroindole in Compound 2) reduce lipophilicity but may hinder target engagement.
Research Findings and Implications
- Biological Performance : Fluorinated triazolopyridines (e.g., ) demonstrate enhanced kinase inhibition in preclinical studies, suggesting the target compound may exhibit similar efficacy.
Biological Activity
The compound 8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-[(2-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
This compound features multiple pharmacologically relevant moieties:
- Oxadiazole ring : Known for its anticancer and antimicrobial properties.
- Triazole ring : Associated with various biological activities including antifungal and antibacterial effects.
- Pyridine structure : Contributes to the overall stability and bioactivity of the molecule.
Synthesis
The synthesis of the compound typically involves multi-step reactions:
- Formation of the oxadiazole ring.
- Construction of the triazole and pyridine rings using reagents like hydrazine and acetic anhydride.
- Optimization of reaction conditions to enhance yield and purity.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results:
- Minimum Inhibitory Concentration (MIC) values indicate strong activity against Gram-positive and Gram-negative bacteria.
- In a study involving molecular docking, it was found that the compound binds effectively to key enzymes like DNA gyrase and MurD, which are crucial for bacterial survival .
Anticancer Properties
The oxadiazole moiety is recognized for its anticancer activity through mechanisms such as:
- Antiangiogenic effects : Inhibition of vascular endothelial growth factor (VEGF) signaling pathways.
- Mitostatic potential : Disruption of microtubule dynamics leading to cell cycle arrest .
A study demonstrated that compounds with similar structures exhibited cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specific studies highlight its interaction with carbonic anhydrase-II:
Case Studies
Q & A
What are the optimal synthetic routes for this compound, and how can purity be maximized?
Category: Basic
Answer:
The synthesis involves multi-step reactions, including cyclocondensation of precursors (e.g., fluorophenyl-substituted oxadiazoles and triazolopyridines) and alkylation to introduce the benzyl group. Key steps:
Cyclocondensation: Reacting 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid derivatives with aminopyridine precursors under acidic conditions .
Alkylation: Optimizing reaction temperature (e.g., 60–80°C) and solvent (e.g., DMF or THF) to selectively attach the 2-fluorobenzyl group while minimizing by-products .
Purification: Recrystallization from methanol or ethanol yields high-purity crystals (>98%) .
How can reaction intermediates be characterized to ensure structural fidelity?
Category: Advanced
Answer:
Intermediate analysis requires orthogonal techniques:
- NMR Spectroscopy: H/C NMR to confirm regioselectivity of cyclization and alkylation.
- X-ray Crystallography: Resolves ambiguities in fused heterocyclic systems (e.g., triazolo-pyridine core) .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns for intermediates .
What analytical techniques are critical for confirming the compound’s structure?
Category: Basic
Answer:
How can conflicting bioactivity data in different assay systems be resolved?
Category: Advanced
Answer:
Orthogonal Assays: Compare results from enzyme inhibition (e.g., kinase assays) vs. cellular viability tests.
Solubility Adjustments: Use co-solvents (e.g., DMSO/PBS mixtures) to mitigate false negatives due to poor solubility .
Structure-Activity Relationship (SAR): Modify fluorophenyl or oxadiazole substituents and correlate with activity trends .
What strategies optimize reaction conditions for scalability?
Category: Basic
Answer:
- Design of Experiments (DoE): Statistically vary temperature, solvent, and catalyst loading to identify robust conditions .
- Flow Chemistry: Continuous synthesis minimizes exothermic risks and improves yield in scaled-up oxadiazole formation .
Which computational modeling approaches predict binding modes with biological targets?
Category: Advanced
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate interactions with ATP-binding pockets (e.g., kinase targets) .
- Density Functional Theory (DFT): Calculate electron distribution in fluorophenyl groups to assess electrostatic contributions to binding .
How can purification challenges due to by-products be addressed?
Category: Basic
Answer:
- Column Chromatography: Use gradient elution (hexane/ethyl acetate) to separate regioisomers.
- Recrystallization: Methanol or ethanol recrystallization removes polar impurities .
What methods assess the compound’s stability under physiological conditions?
Category: Advanced
Answer:
Accelerated Stability Studies: Incubate at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
pH Stability Profiling: Test solubility and integrity in buffers (pH 1–9) to simulate gastrointestinal or plasma environments .
How is biological activity evaluated in vitro?
Category: Basic
Answer:
- Enzyme Inhibition Assays: Measure IC against target kinases or proteases.
- Cytotoxicity Screening: Use MTT or CellTiter-Glo in cancer cell lines (e.g., HeLa or MCF-7) .
What advanced strategies elucidate the role of fluorophenyl substituents in SAR?
Category: Advanced
Answer:
Isosteric Replacement: Substitute fluorophenyl with chlorophenyl or trifluoromethyl groups to assess electronic effects .
Comparative Molecular Field Analysis (CoMFA): 3D-QSAR models correlate substituent position with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
